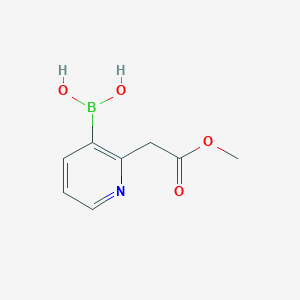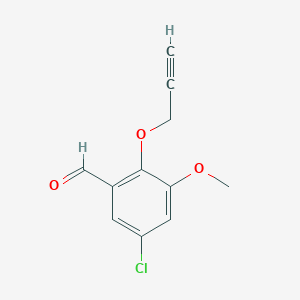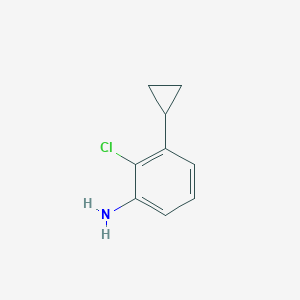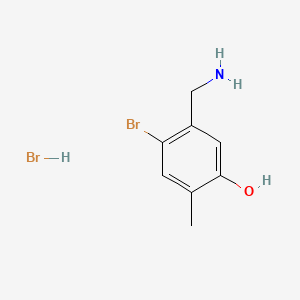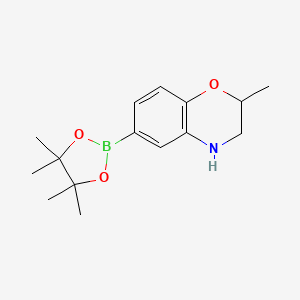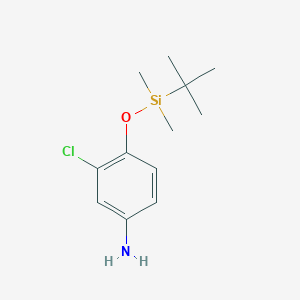![molecular formula C8H10BN3O2 B13457404 (1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid](/img/structure/B13457404.png)
(1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid is a boronic acid derivative that features a pyrazolopyridine core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production methods for boronic acids, including this compound, often utilize large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, employing palladium catalysts and various ligands to facilitate the coupling process .
Chemical Reactions Analysis
Types of Reactions: (1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, such as palladium acetate or palladium chloride, and bases like potassium carbonate or sodium hydroxide . The reactions are typically carried out in solvents such as toluene or ethanol under mild conditions .
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid has a wide range of applications in scientific research. In chemistry, it is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules . In biology and medicine, derivatives of this compound have been investigated for their potential as kinase inhibitors and other therapeutic agents . Additionally, it has applications in the development of new materials and catalysts for industrial processes .
Mechanism of Action
The mechanism of action of (1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps: oxidative addition, transmetalation, and reductive elimination . During oxidative addition, the palladium catalyst forms a complex with the aryl or vinyl halide, followed by transmetalation where the boronic acid transfers its organic group to the palladium complex . Finally, reductive elimination releases the coupled product and regenerates the palladium catalyst .
Comparison with Similar Compounds
Similar compounds to (1,3-Dimethylpyrazolo[4,3-B]pyridin-6-YL)boronic acid include other boronic acids such as 3-pyridinylboronic acid and 4-pyridinylboronic acid . These compounds also participate in Suzuki-Miyaura cross-coupling reactions but differ in their structural features and reactivity . The unique pyrazolopyridine core of this compound provides distinct electronic properties that can influence its reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C8H10BN3O2 |
|---|---|
Molecular Weight |
191.00 g/mol |
IUPAC Name |
(1,3-dimethylpyrazolo[4,3-b]pyridin-6-yl)boronic acid |
InChI |
InChI=1S/C8H10BN3O2/c1-5-8-7(12(2)11-5)3-6(4-10-8)9(13)14/h3-4,13-14H,1-2H3 |
InChI Key |
MGGRAQNRTQOUFS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C(=NN2C)C)N=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


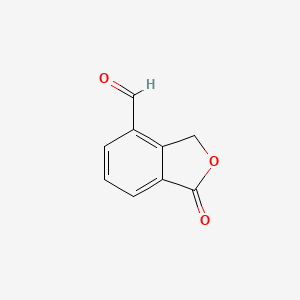
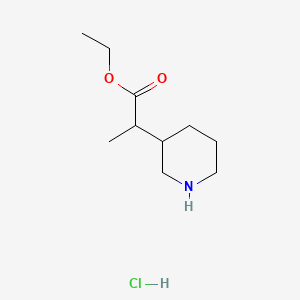


![rac-tert-butyl (1R,6R,7S)-7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate hydrochloride](/img/structure/B13457360.png)
